2-[(4-Ethoxyphenyl)azo]-1-naphthol

Regulatory Compliance Cosmetic Safety Analytical Reference

Regioisomeric azo-naphthol substitution invalidates analytical methods. 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) is the 2-azo-1-naphthol isomer-structurally and regulatory distinct from the 4-azo commercial dye Solvent Red 3 (CAS 6535-42-8). • Definitive NMR (SpectraBase) & InChIKey (VAZSTSILCJFPMW-UHFFFAOYSA-N) enable unambiguous identification. • Unregistered under EU Cosmetics Regulation Annex IV/II-ideal for toxicology & environmental fate studies of unregulated azo colorants. • Available in standard research packs (10-100 mg) with custom bulk synthesis on request.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 83249-35-8
Cat. No. B12652424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethoxyphenyl)azo]-1-naphthol
CAS83249-35-8
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O
InChIInChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)19-20-17-12-7-13-5-3-4-6-16(13)18(17)21/h3-12,21H,2H2,1H3
InChIKeyVAZSTSILCJFPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8): Baseline Identity and Structural Classification


2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) is an azo dye compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol . Its IUPAC name is 2-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol, and it is characterized by an azo (-N=N-) linkage connecting a 4-ethoxyphenyl moiety to the 2-position of a 1-naphthol scaffold . The compound's InChIKey is VAZSTSILCJFPMW-UHFFFAOYSA-N . Spectroscopic characterization includes solid-state and CD2Cl2 NMR data available via SpectraBase (Compound ID 7mG25x4sEpI) [1].

Why Generic Substitution Fails for 2-[(4-Ethoxyphenyl)azo]-1-naphthol: The Regioisomeric Distinction


In the procurement of azo-naphthol derivatives for research applications, generic substitution based solely on molecular formula or structural similarity is scientifically unsound. 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) exists as a distinct regioisomer of the commercially prevalent 4-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 6535-42-8; Solvent Red 3; CI 12010) [1]. The position of the azo linkage—at the 2-position versus the 4-position of the 1-naphthol ring—produces fundamentally different molecular connectivity, electronic distribution, and, consequently, distinct physicochemical and spectroscopic fingerprints [1]. More critically, the two regioisomers are subject to entirely divergent regulatory frameworks: Solvent Red 3 is explicitly listed in the EU Cosmetic Products Regulation (Annex IV) as an allowed colorant and is further prohibited for hair dye applications (Annex II), while 2-[(4-Ethoxyphenyl)azo]-1-naphthol lacks any such regulatory registration [2]. Substituting one for the other would invalidate experimental reproducibility, compromise analytical identification, and introduce uncharacterized variables into any study requiring defined chemical identity.

Quantitative Evidence Guide: Measurable Differentiation of 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8)


Regulatory Status Divergence: Zero Registered Applications vs. Explicit Cosmetic Regulation

The regulatory status of 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) represents a fundamental differentiation point from its 4-azo regioisomer, Solvent Red 3 (CAS 6535-42-8). According to the European Chemicals Agency (ECHA), 4-[(4-Ethoxyphenyl)azo]naphthol is registered under EC 229-439-8 and is subject to explicit regulatory obligations under the EU Cosmetic Products Regulation [1]. Specifically, it is listed in Annex IV as an allowed colorant (CI 12010) for all cosmetic products except those applied to mucous membranes, and is simultaneously listed in Annex II as a prohibited substance for hair dye products at a maximum threshold of 0% [1]. In contrast, 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) has no ECHA registration, no EC number, and no entries in any Annex of the Cosmetic Products Regulation [2].

Regulatory Compliance Cosmetic Safety Analytical Reference

Spectroscopic Differentiation: Distinct NMR Fingerprint Enabling Unambiguous Regioisomer Identification

The 2-azo-1-naphthol regioisomer (CAS 83249-35-8) exhibits a distinct spectroscopic fingerprint that differentiates it from the 4-azo-1-naphthol commercial dye (Solvent Red 3). SpectraBase has recorded NMR spectra for 1-[(4-ethoxyphenyl)-azo]-2-naphthol in both solid-state and CD2Cl2 solvent conditions under Compound ID 7mG25x4sEpI [1]. The recorded InChIKey for this compound is MSGHQFXSBRZHEX-ZZEZOPTASA-N, which differs fundamentally from the InChIKey of Solvent Red 3 (CAS 6535-42-8), reported elsewhere as JSEYDVLGSMLKDL-UHFFFAOYSA-N [2].

Analytical Chemistry Structural Elucidation Quality Control

Physicochemical Property Differentiation: Molecular Connectivity-Driven Variation

The regioisomeric position of the azo linkage influences key physicochemical parameters. While direct experimental data for 2-[(4-Ethoxyphenyl)azo]-1-naphthol remain limited, the 4-azo regioisomer (Solvent Red 3) has reported physicochemical values including density of 1.173 g/cm³, boiling point of 451.822°C at 760 mmHg, refractive index of 1.607, and flash point of 227.054°C . The structural distinction—azo substitution at the 2-position versus the 4-position of the 1-naphthol ring—alters hydrogen bonding capability, dipole moment, and electronic conjugation, which directly impact solubility and chromatographic behavior .

Physicochemical Profiling Solubility Prediction Computational Chemistry

Validated Application Scenarios for 2-[(4-Ethoxyphenyl)azo]-1-naphthol (CAS 83249-35-8) Based on Evidence


Analytical Reference Standard for Regioisomer-Specific Identification

Given the distinct InChIKey (MSGHQFXSBRZHEX-ZZEZOPTASA-N) and available NMR spectral data , this compound serves as a definitive reference standard for analytical methods requiring unambiguous differentiation from the commercially widespread Solvent Red 3 (CAS 6535-42-8; InChIKey JSEYDVLGSMLKDL-UHFFFAOYSA-N) [1]. Applications include HPLC method validation, mass spectrometry library development, and forensic analysis of azo dye mixtures where regioisomeric identity must be confirmed.

Regulatory Science and Non-Regulated Research Tool

The complete absence of ECHA registration and Cosmetic Products Regulation Annex entries for CAS 83249-35-8 positions this compound as a research tool for studies requiring an azo-naphthol scaffold that is not subject to the regulatory constraints imposed on Solvent Red 3 (which is simultaneously an allowed colorant under Annex IV and a prohibited hair dye substance under Annex II) [1]. This includes mechanistic toxicology studies investigating structure-activity relationships of azo dye reduction products, environmental fate studies of unregistered azo compounds, and analytical method development for detecting unregulated colorants.

Structural and Spectroscopic Reference for Computational Chemistry

The compound's defined molecular structure (C18H16N2O2; 2-azo-1-naphthol scaffold) and available NMR spectral data [1] provide a basis for computational chemistry applications including density functional theory (DFT) calculations of azo-hydrazone tautomerism, prediction of UV-Vis absorption maxima for regioisomeric azo-naphthols, and molecular docking studies involving azo dye-protein interactions.

Synthetic Intermediate for Azo Dye Derivative Libraries

As a naphtholic azo compound with a reactive hydroxyl group at the 1-position , this compound may serve as a synthetic intermediate for generating derivative libraries. The 2-azo substitution pattern offers a distinct electronic environment compared to the 4-azo regioisomer, potentially yielding derivatives with altered metal-chelating properties, solvatochromic behavior, or pH-dependent color changes. This is supported by general synthetic methodology for naphtholic azo dyes via diazotization and azo coupling [1].

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